Epsiprantel

Description

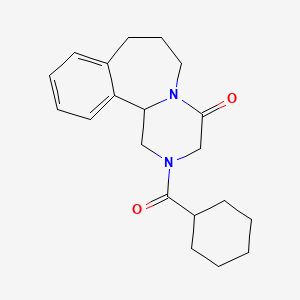

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUDKOQUWIHXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057858 | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98123-83-2, 98123-66-1, 98123-67-2 | |

| Record name | Epsiprantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsiprantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPSIPRANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Epsiprantel on Cestode Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epsiprantel is a highly effective anthelmintic agent used in veterinary medicine for the treatment of cestode (tapeworm) infections in canines and felines. Its mechanism of action is primarily centered on the disruption of ion homeostasis within the parasite, leading to rapid paralysis and tegumental damage. This guide provides a detailed technical overview of the current understanding of this compound's effects on cestode ion channels, drawing heavily on the well-researched mechanism of the closely related compound, praziquantel. Due to the limited specific research on this compound at the molecular level, its actions are inferred to mirror those of praziquantel, which is known to target specific parasite calcium channels. This document outlines the proposed signaling pathways, detailed experimental protocols for mechanism-of-action studies, and quantitative data on the drug's efficacy.

Core Mechanism of Action: Disruption of Calcium Homeostasis

The cestocidal activity of this compound is attributed to its ability to induce a rapid and sustained influx of calcium ions (Ca²⁺) across the parasite's cell membranes.[1] This surge in intracellular calcium is the primary trigger for the two hallmark physiological effects of the drug: spastic paralysis and tegumental vacuolization.[2]

The Molecular Target: A Cestode-Specific TRP Ion Channel

While direct binding studies on this compound are not extensively published, the molecular target is strongly suggested to be a cestode-specific variant of the Transient Receptor Potential Melastatin (TRPM) ion channel family, analogous to the known target of praziquantel (TRPM_PZQ).[3][4] These channels are crucial for the regulation of cation influx in the parasite's neuromuscular and tegumental tissues. This compound is believed to act as an agonist on these channels, locking them in an open state and permitting an uncontrolled influx of Ca²⁺. The specificity of this compound for cestodes over their vertebrate hosts is likely due to significant structural differences between the parasite and host ion channels.

Signaling Pathway

The proposed signaling cascade initiated by this compound is direct and rapid. The binding of this compound to the TRPM-like channel is the initiating event, leading to the downstream physiological consequences.

Quantitative Data

The following tables summarize the known efficacy of this compound and provide a template for the types of quantitative data that can be generated through in vitro studies.

In Vivo Efficacy of this compound

| Cestode Species | Host | This compound Dosage (mg/kg) | Efficacy (%) | Reference |

| Taenia spp. | Dog | 5.5 | 100 | [5] |

| Dipylidium caninum | Dog | 5.5 | 99.8 - 100 | [5] |

| Taenia spp. | Dog | 2.75 | 92.9 | [5] |

| Dipylidium caninum | Dog | 2.75 | 44.8 | [5] |

| Echinococcus granulosus | Dog | 5.5 | >99.9 (expected) | [2] |

| Echinococcus multilocularis | Dog & Cat | 5.5 (Dog), 2.75 (Cat) | >99 | [2] |

In Vitro Mortality of Echinococcus granulosus with this compound

| Life Stage | Treatment | Time to 100% Mortality | Reference |

| Protoscoleces | 10 µg/mL (single dose) | > 15 days (70% killed by day 15) | [2] |

| Protoscoleces | 10 µg/mL (repeated doses) | > 15 days (95% killed by day 15) | [2] |

| Juvenile Worms | 10 µg/mL | 15 days | [2] |

| Adult Worms | 10 µg/mL | 15 days | [2] |

Hypothetical Dose-Response of this compound on Cestode TRPM-like Channels

This table illustrates the type of data that would be generated from electrophysiological studies. The values are hypothetical and serve as an example.

| Parameter | Value | Method |

| EC₅₀ (Half-maximal effective concentration) | 50 - 200 nM | Whole-cell patch-clamp |

| Maximal Current Increase (at saturating concentration) | 300 - 500% of baseline | Voltage-clamp |

| Ion Selectivity | Ca²⁺ > Na⁺, K⁺ | Ion substitution experiments |

Experimental Protocols

The following sections detail the methodologies for key experiments to elucidate the mechanism of action of this compound.

In Vitro Cestode Motility Assay

This assay quantifies the paralytic effect of this compound on live cestodes.

Objective: To determine the dose-dependent effect of this compound on the motility of adult or larval cestodes.

Materials:

-

Adult cestodes (e.g., Hymenolepis diminuta) or protoscoleces (Echinococcus multilocularis)

-

Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C

-

Culture medium (e.g., RPMI-1640) supplemented with antibiotics

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Multi-well plates (e.g., 96- or 384-well)

-

Incubator at 37°C

-

High-content imaging system or microscope with a camera

-

Image analysis software

Procedure:

-

Collect adult cestodes from an infected host or protoscoleces from cysts and wash them several times in pre-warmed PBS.[6]

-

Dispense a known number of worms or protoscoleces into each well of a multi-well plate containing culture medium.

-

Add this compound at various final concentrations to the wells. Include a vehicle control (solvent only).

-

Incubate the plate at 37°C.

-

At regular time intervals (e.g., 0, 1, 2, 6, 12, 24 hours), capture images or videos of the worms in each well.[7]

-

Analyze the images or videos using software that quantifies movement (e.g., by measuring pixel changes over time).

-

Calculate the percentage of motility inhibition relative to the vehicle control for each concentration and time point.

-

Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration).

Tegumental Damage Assessment via Electron Microscopy

This protocol allows for high-resolution visualization of the structural damage caused by this compound.

Objective: To characterize the ultrastructural changes in the cestode tegument following exposure to this compound.

Materials:

-

Adult cestodes

-

This compound solution

-

Control medium

-

Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

Osmium tetroxide (1%)

-

Ethanol series for dehydration

-

Critical point dryer (for SEM)

-

Epoxy resin (for TEM)

-

Sputter coater with gold-palladium (for SEM)

-

Ultramicrotome (for TEM)

-

Scanning Electron Microscope (SEM) and Transmission Electron Microscope (TEM)

Procedure:

-

Incubate live adult cestodes in either control medium or medium containing a pharmacologically active concentration of this compound for a short duration (e.g., 5-60 minutes).[8]

-

Wash the worms briefly in buffer and then fix them in glutaraldehyde solution for several hours at 4°C.

-

Post-fix the samples in 1% osmium tetroxide for 1-2 hours.

-

Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).

-

For SEM: Critically point dry the samples, mount them on stubs, and sputter-coat with gold-palladium.

-

For TEM: Infiltrate the samples with epoxy resin and polymerize. Cut ultra-thin sections using an ultramicrotome and mount on copper grids. Stain the sections with uranyl acetate and lead citrate.

-

Image the samples using SEM to visualize surface damage (blebbing, loss of microtriches) and TEM to observe internal damage (vacuolization, mitochondrial disruption).[9][10]

Calcium Imaging of Cestode Cells

This method provides direct evidence of this compound-induced calcium influx.

Objective: To visualize and quantify changes in intracellular Ca²⁺ concentration in cestode cells upon exposure to this compound.

Materials:

-

Isolated cestode cells (e.g., primary culture of muscle or tegumental cells) or small, intact worms

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) or genetically encoded Ca²⁺ indicator (e.g., GCaMP)

-

Physiological saline solution for cestodes

-

This compound stock solution

-

Confocal or fluorescence microscope with a live-cell imaging chamber

-

Image analysis software

Procedure:

-

Prepare cestode cells or whole worms for imaging. If using a Ca²⁺ dye, load the cells by incubating with the dye (e.g., Fluo-4 AM) in saline for 30-60 minutes at room temperature.

-

Wash the preparation to remove excess dye and place it in the live-cell imaging chamber on the microscope stage.

-

Acquire a baseline fluorescence recording for several minutes to establish a stable signal.

-

Perfuse the chamber with a saline solution containing this compound.

-

Continue to record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.[11]

-

At the end of the experiment, perfuse with a Ca²⁺ ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺ to obtain a maximum fluorescence signal for normalization.

-

Analyze the data by measuring the change in fluorescence intensity (ΔF/F₀) over time.

Conclusion

The mechanism of action of this compound on cestode ion channels is best understood through its analogy with praziquantel. The available evidence strongly supports a model where this compound activates a parasite-specific calcium channel, leading to a massive influx of Ca²⁺. This event triggers the rapid and irreversible spastic paralysis and tegumental destruction that culminates in the death and expulsion of the tapeworm. While direct molecular studies on this compound are limited, the experimental protocols outlined in this guide provide a robust framework for future research to precisely define its molecular targets and downstream effects. Such investigations are crucial for understanding potential resistance mechanisms and for the development of next-generation cestocidal drugs.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. Target-Based Design of Praziquantel Analogs at Cestode TRPMPZQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a movement-based in vitro screening assay for the identification of new anti-cestodal compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrastructural investigations on the effect of praziquantel on the tegument of five species of cestodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human serum activates the tegument of female schistosomes and supports recovery from Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ibidi.com [ibidi.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Epsiprantel Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and analytical methodologies related to the anthelmintic drug Epsiprantel and its potential derivatives. Drawing upon established synthetic strategies for analogous compounds such as Praziquantel, this document outlines detailed experimental protocols and data presentation to aid in the research and development of novel anthelmintic agents.

Introduction to this compound

This compound, chemically known as 2-(cyclohexylcarbonyl)-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepin-4-one, is a pyrazino-benzazepine derivative effective against cestode infections in veterinary medicine. Its mechanism of action is believed to be similar to that of Praziquantel, involving the disruption of calcium ion homeostasis in the parasite. This leads to muscular paralysis and tegumental damage, ultimately resulting in the death of the tapeworm. The structural similarity between this compound and Praziquantel allows for the adaptation of well-established synthetic and analytical methods for the exploration of novel this compound derivatives.

Chemical Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives generally involves the construction of the core pyrazino[2,1-a][1]benzazepine scaffold followed by acylation at the N-2 position. Several synthetic strategies, largely adapted from Praziquantel synthesis, can be employed.

Synthesis of the this compound Core Intermediate

A key precursor for the synthesis of this compound and its derivatives is the 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine core.

Final Acylation Step: Synthesis of this compound

The final step in the synthesis of this compound involves the acylation of the core intermediate with cyclohexanoyl chloride.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, cyclohexanoyl chloride, triethylamine, chloroform (ethanol-free), dilute hydrochloric acid, sodium bicarbonate solution, magnesium sulfate.

-

Procedure:

-

Dissolve 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g) in ethanol-free chloroform (20 ml) and cool the solution to 0°C.

-

Add cyclohexanoyl chloride (0.34 g) to the solution, followed by the addition of triethylamine (0.26 g).

-

Maintain the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 5 hours.

-

Wash the solution sequentially with dilute hydrochloric acid and sodium bicarbonate solution.

-

Dry the chloroform layer over magnesium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from a chloroform/petroleum ether (40°-60°C) mixture to yield this compound.

-

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Yield | Melting Point |

| This compound | 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine | Cyclohexanoyl chloride, Triethylamine | Chloroform | 64% | 187-190°C |

Strategies for the Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the acyl group at the N-2 position. This can be accomplished by using different acyl chlorides in the final acylation step, analogous to the synthesis of Praziquantel derivatives.

General Experimental Protocol for N-Acyl Derivatives:

-

Materials: 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, desired acyl chloride (e.g., benzoyl chloride, acetyl chloride), triethylamine, chloroform.

-

Procedure: Follow the same procedure as for this compound, substituting cyclohexanoyl chloride with the desired acyl chloride. The reaction conditions may require optimization depending on the reactivity of the specific acyl chloride.

Purification of this compound and its Derivatives

Purification of the synthesized compounds is crucial to remove unreacted starting materials, reagents, and by-products. The primary methods for the purification of this compound and its analogs are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.

Experimental Protocol: Recrystallization of this compound

-

Solvent System: Chloroform and petroleum ether (40°-60°C).

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot chloroform.

-

Gradually add petroleum ether until slight turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

-

Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification method.

Experimental Protocol: Column Chromatography Purification

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase (Eluent): A mixture of ethyl acetate and methanol is often effective. A common starting point is a 4:1 ratio of ethyl acetate to methanol, which can be adjusted based on the polarity of the specific derivative. For more nonpolar derivatives, a hexane/ethyl acetate system may be more appropriate.[2]

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

-

Apply the sample to the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

-

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of this compound and its derivatives.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound.

Exemplary HPLC Method Parameters (adapted from Praziquantel analysis):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) or Buffer:Acetonitrile (e.g., 60:40 v/v, pH 3.0)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection | UV at 210 nm or 240 nm[3][4] |

| Column Temperature | Ambient or 35°C |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis.

-

Injection: Inject a fixed volume (e.g., 10-20 µL) of the sample solution into the HPLC system.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the compound. Purity is calculated based on the relative peak area of the main component.

Visualizing Workflows and Mechanisms

Synthetic Workflow

The general workflow for the synthesis and purification of this compound derivatives can be visualized as a sequential process.

Caption: General workflow for the synthesis and purification of this compound derivatives.

Proposed Mechanism of Action

The anthelmintic effect of this compound is believed to stem from its interaction with the parasite's calcium channels, leading to a cascade of debilitating events.

Caption: Proposed signaling pathway for the mechanism of action of this compound.[1][5][6]

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and analysis of this compound and its derivatives. By leveraging established chemical principles from the closely related Praziquantel, researchers can efficiently explore the structure-activity relationships of this class of compounds. The detailed protocols and analytical methods described herein are intended to serve as a valuable resource for the development of new and improved anthelmintic therapies.

References

- 1. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 2. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. scispace.com [scispace.com]

- 5. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Activity Relationship of Epsiprantel Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel, a pyrazino[2,1-a][1]benzazepine derivative, is a potent anthelmintic agent effective against various cestode infections in veterinary medicine. Its mechanism of action is believed to be similar to that of praziquantel, involving the disruption of calcium ion homeostasis in the parasite. Understanding the structural activity relationship (SAR) of this compound analogs is crucial for the development of new, more effective, and safer anthelmintic drugs. This technical guide provides a detailed overview of the SAR of this compound analogs, based on the foundational study in this area, including quantitative data, experimental protocols, and logical relationships governing their biological activity.

Core Compound and Analogs

The core structure of the compounds discussed is the 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine-4-one scaffold. Analogs were synthesized by varying the acyl group at the 2-position.

Quantitative Data: In Vitro Activity Against Taenia crassiceps**

The primary screening of this compound and its analogs was conducted using an in vitro assay against the larval stage of Taenia crassiceps. The efficacy of the compounds was determined by their Minimum Effective Concentration (MEC), which is the lowest concentration that causes complete mortality of the parasites. The results for a selection of analogs are summarized in the table below.

| Compound Number | R Group (Acyl Moiety at position 2) | Minimum Effective Concentration (MEC) (µg/mL) |

| 1 | H | >100 |

| 2 | COCH3 | 10 |

| 3 | COC2H5 | 10 |

| 4 | CO(CH2)2CH3 | 1 |

| 5 | CO(CH2)4CH3 | 1 |

| 6 | CO(CH2)10CH3 | 10 |

| 7 | COCH(CH3)2 | 1 |

| 8 | COC(CH3)3 | 10 |

| 9 | CO-cyclopropyl | 10 |

| 10 | CO-cyclopentyl | 1 |

| 11 | CO-cyclohexyl (This compound ) | 0.1 |

| 12 | CO-phenyl | 1 |

| 13 | COCH2-phenyl | 1 |

| 14 | CO-2-furyl | 1 |

| 15 | CO-2-thienyl | 0.1 |

| 16 | CO-3-pyridyl | 1 |

| 17 | CO-4-pyridyl | 1 |

| 18 | COCF3 | >100 |

| 19 | SO2CH3 | >100 |

Structure-Activity Relationship Analysis

The data reveals several key insights into the SAR of this series of compounds:

-

Requirement for an Acyl Group: The unsubstituted parent compound (R=H, compound 1 ) was inactive, indicating the necessity of an acyl group at the 2-position for anthelmintic activity.

-

Influence of Alkyl Chain Length: Activity generally increases with the length of the alkyl chain up to a certain point. For instance, the n-butyl (compound 4 ) and n-pentyl (compound 5 ) analogs were more potent than the acetyl (compound 2 ) and propionyl (compound 3 ) derivatives. However, a very long alkyl chain, as in the lauroyl derivative (compound 6 ), led to a decrease in activity.

-

Effect of Alkyl Branching: Branching of the alkyl chain, as seen in the isobutyryl analog (compound 7 ), was well-tolerated and maintained high potency. In contrast, the bulky tert-butyl group of the pivaloyl analog (compound 8 ) resulted in reduced activity.

-

Alicyclic Acyl Groups: The nature of the alicyclic ring significantly impacts activity. The cyclopropylacetyl analog (compound 9 ) showed moderate activity, while the cyclopentylacetyl (compound 10 ) was more potent. Notably, the cyclohexylcarbonyl group (This compound , compound 11 ) conferred the highest potency in this series.

-

Aromatic and Heteroaromatic Acyl Groups: Aromatic and heteroaromatic acyl groups were generally well-tolerated. The benzoyl (compound 12 ), phenylacetyl (compound 13 ), 2-furoyl (compound 14 ), and pyridylcarbonyl (compounds 16 and 17 ) analogs all displayed good activity. The 2-thenoyl analog (compound 15 ) was equipotent with this compound.

-

Electron-Withdrawing Groups: The presence of a strongly electron-withdrawing trifluoroacetyl group (compound 18 ) or a sulfonyl group instead of a carbonyl (compound 19 ) abolished the activity, suggesting that the electronic properties of the acyl group are critical.

Experimental Protocols

General Synthesis of 2-Acyl-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine Analogs

The synthesis of the this compound analogs begins with the preparation of the core scaffold, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine. This intermediate is then acylated to introduce the various R groups.

Step 1: Synthesis of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine

A detailed multi-step synthesis is required to produce the core tricycle. A general representation of the final acylation step is provided below.

Step 2: Acylation of the Core Scaffold

To a solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine in a suitable aprotic solvent (e.g., chloroform, dichloromethane), an appropriate acyl chloride or anhydride is added in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

In Vitro Anthelmintic Screening against Taenia crassiceps**

The in vitro assay to determine the Minimum Effective Concentration (MEC) of the compounds against the larval stage of Taenia crassiceps is performed as follows:

-

Parasite Maintenance: Larvae of Taenia crassiceps are maintained by serial intraperitoneal passage in mice.

-

Assay Setup: Aseptically collected larvae are washed in a suitable sterile medium (e.g., Medium 199).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted with the culture medium to achieve the desired final concentrations.

-

Incubation: A set number of larvae are placed in each well of a multi-well plate containing the culture medium with the test compound at various concentrations. Control wells containing the solvent at the same dilution are also included.

-

Observation: The plates are incubated at 37°C and observed daily for parasite motility and survival for a period of up to 5 days.

-

MEC Determination: The MEC is recorded as the lowest concentration of the compound at which 100% of the larvae are dead and show no motility.

Mandatory Visualizations

References

The Discovery and Development of Epsiprantel: A Technical Guide for Researchers

Introduction

Epsiprantel, a pyrazinoisoquinoline derivative, is a narrow-spectrum anthelmintic highly effective against cestode (tapeworm) infections in veterinary medicine.[1] Developed as a targeted treatment for common tapeworms in dogs and cats, its history reflects a focused effort in veterinary parasitology to find safe and effective agents against these prevalent parasites. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.

Discovery and Synthesis

The anthelmintic potential of this compound, chemically known as 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine, was identified through the screening of a series of pyrazino[2,1-a][2]benzazepine derivatives for their cestocidal activity.[3] This screening led to the selection of this compound for further development due to its high potency.[3]

Chemical Synthesis

The synthesis of this compound involves the acylation of the precursor 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine. A detailed protocol for this synthesis is outlined below.[4]

Experimental Protocol: Synthesis of this compound [4]

-

Reaction Setup: A solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine (0.5 g) is prepared in chloroform (20 ml, ethanol-free) and maintained at 0°C.

-

Acylation: Cyclohexanoyl chloride (0.34 g) is added to the solution, followed by the addition of triethylamine (0.26 g).

-

Reaction Conditions: The reaction mixture is maintained at 0°C for 30 minutes and then stirred at room temperature for 5 hours.

-

Work-up: The solution is washed sequentially with dilute hydrochloric acid and sodium bicarbonate solution.

-

Purification: The chloroform solution is dried over magnesium sulfate (MgSO4) and evaporated. The resulting residue is recrystallized from chloroform/40°-60°C petroleum ether to yield white crystals of this compound.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated. However, it is widely accepted to be similar to that of praziquantel, another isoquinoline anthelmintic.[1][2] The proposed mechanism involves two primary effects on the tapeworm:

-

Tegumental Damage: this compound is believed to cause rapid and extensive damage to the parasite's tegument, the outer protective layer.[1][5] This damage disrupts the worm's ability to regulate its internal environment and protect itself from the host's digestive enzymes.

-

Disruption of Calcium Homeostasis: Similar to praziquantel, this compound is thought to interfere with calcium ion transport across the parasite's membranes. This leads to spastic paralysis of the worm's musculature.

The combination of tegumental damage and paralysis results in the expulsion of the tapeworms from the host's gastrointestinal tract or their digestion.[1]

Figure 1: Proposed mechanism of action of this compound on cestodes.

Pharmacokinetics

A key feature of this compound's pharmacokinetic profile is its minimal absorption from the gastrointestinal tract following oral administration.[2][6] This property is advantageous as it ensures that high concentrations of the drug remain at the site of infection – the gut – where the adult tapeworms reside.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Absorption | Cats & Dogs | Minimal | [2] |

| Peak Plasma Concentration (Cmax) | Dogs (5.5 mg/kg) | 0.13 µg/mL | [2] |

| Peak Plasma Concentration (Cmax) | Cats (5.5 mg/kg) | 0.21 µg/mL (in a small fraction of animals) | [2] |

| Metabolism | Dogs | No detectable metabolites in urine | [1] |

| Elimination | Cats & Dogs | Predominantly in feces; <0.1% in urine (dogs) | [2] |

Efficacy Studies

Numerous studies have demonstrated the high efficacy of this compound against a range of common cestodes in dogs and cats.

In Vivo Efficacy

Clinical trials have established the effective dose rates for the removal of various tapeworm species.

Table 2: Summary of In Vivo Efficacy of this compound

| Host | Cestode Species | Dose (mg/kg) | Efficacy (%) | Reference |

| Dog | Taenia pisiformis | 1.0 | 100 | [7] |

| Dog | Taenia spp. | 5.5 | 100 | [8] |

| Dog | Dipylidium caninum | 5.5 | 100 | [8] |

| Dog | Echinococcus granulosus (28-day-old) | 5.0 | >99.9 | [5][9] |

| Dog | Echinococcus multilocularis | 5.1 - 5.4 | 99.6 - 99.9 | [10] |

| Cat | Dipylidium caninum | 2.5 | 100 | [7] |

| Cat | Taenia taeniaeformis | 5.0 | 100 | [7] |

| Cat | Echinococcus multilocularis | 2.7 - 5.5 | 100 | [10] |

Experimental Protocol: In Vivo Efficacy Trial in Dogs (generalized from[2][8])

-

Animal Selection: Healthy, helminth-free dogs of a specified age and breed (e.g., Beagles) are used.

-

Infection: Dogs are experimentally infected by oral administration of a known number of viable cestode protoscoleces or eggs.

-

Acclimation and Treatment: Following an appropriate prepatent period (e.g., 28 days for Echinococcus granulosus), the dogs are randomly allocated to treatment and control groups. The treatment group receives this compound orally at the specified dose. The control group receives a placebo.

-

Observation: Animals are monitored daily for any adverse reactions. Feces may be collected to observe the passage of worms.

-

Necropsy: After a set period post-treatment (e.g., 3-4 days), all animals are euthanized, and the entire small intestine is removed.

-

Worm Recovery and Counting: The intestines are opened, and the contents are carefully washed through a series of sieves to recover any remaining tapeworms. The number of scolices is counted to determine the worm burden.

-

Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.

Figure 2: Generalized workflow for an in vivo efficacy trial of this compound.

In Vitro Efficacy

In vitro studies have been instrumental in demonstrating the direct effect of this compound on cestodes.

Experimental Protocol: In Vitro Efficacy Against Echinococcus granulosus [2][5]

-

Parasite Collection: Protoscoleces, juvenile worms, and adult worms of E. granulosus are collected.

-

Culture: The different life stages are maintained in an appropriate culture medium.

-

Treatment: this compound is added to the culture medium at a specified concentration (e.g., 10 µg/mL).

-

Observation: The parasites are observed over a period of time (e.g., up to 15 days) for signs of tegumental damage and mortality. The culture medium may be changed periodically, with fresh this compound added.

-

Endpoint: The time to death for each life stage is recorded.

In vitro studies have shown that adult worms are more rapidly affected by this compound than the earlier protoscolex and juvenile stages.[2]

Safety and Toxicology

This compound has a high margin of safety in both dogs and cats.

Table 3: Safety and Toxicity Data for this compound

| Species | Study Type | Dose | Observations | Reference |

| Cat | Tolerance | 5 times the recommended dose daily for 3 days | No adverse effects noted | [11] |

| Cat | Tolerance | 40 times the recommended dose daily for 4 days | Minimal clinical signs | [11] |

| Dog | 14-day repeat dose | 500 mg/kg (90 times recommended dosage) | No significant adverse results | [11] |

No specific LD50 values for this compound were found in the reviewed literature, which is common for drugs with a very high safety margin where acute lethal toxicity is not observed even at very high doses. The available data from tolerance studies indicate a wide therapeutic index.

Conclusion

This compound's development represents a successful example of targeted drug discovery in veterinary medicine. Its narrow spectrum of activity, high efficacy against common cestodes, and excellent safety profile have made it a valuable tool for veterinarians. The key to its success lies in its pharmacokinetic properties, which allow it to remain largely within the gastrointestinal tract, maximizing its effect on intestinal parasites while minimizing systemic exposure to the host. While its precise molecular mechanism of action is still an area for further research, its similarity to praziquantel provides a solid framework for understanding its anthelmintic effects. Future research may focus on elucidating the specific molecular targets of this compound to better understand its potent cestocidal activity.

References

- 1. parasitipedia.net [parasitipedia.net]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][2]benzazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zoetisus.com [zoetisus.com]

- 7. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [researchportal.murdoch.edu.au]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

Epsiprantel's Impact on Tapeworm Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsiprantel is a highly effective anthelmintic agent used in veterinary medicine for the treatment of cestode (tapeworm) infections in canines and felines. While its efficacy is well-documented, a detailed understanding of its molecular mechanism of action, particularly its effects on the parasite's mitochondrial function, is less elucidated. It is widely suggested that this compound shares a similar mechanism of action with praziquantel, a closely related pyrazinoisoquinoline derivative. This technical guide synthesizes the available research on the effects of praziquantel on cestode mitochondria as a proxy to understand the potential impact of this compound. The primary effects are believed to involve the disruption of calcium homeostasis, induction of oxidative stress, and subsequent mitochondrial dysfunction, leading to paralysis and death of the parasite. This document provides an in-depth look at the inferred mitochondrial effects, presents relevant quantitative data from related studies, details applicable experimental protocols, and visualizes the proposed signaling pathways.

Introduction

Tapeworm infections, caused by various species of cestodes, are a significant concern in veterinary and human medicine. This compound is a second-generation pyrazinoisoquinoline anthelmintic that is effective against common tapeworms such as Dipylidium caninum and Taenia species.[1] It is minimally absorbed from the host's gastrointestinal tract, allowing it to act directly on the parasite.[2] The proposed mechanism of action for this compound is analogous to that of praziquantel, which involves the disruption of calcium ion homeostasis within the parasite.[3] This disruption leads to rapid muscle contraction and paralysis, as well as damage to the tapeworm's tegument (outer covering).[3] Emerging evidence on praziquantel suggests that these effects are intricately linked to mitochondrial dysfunction. This guide will explore these mitochondrial effects, providing a technical framework for research and drug development professionals.

Inferred Mechanism of Action at the Mitochondrial Level

Based on studies of the closely related compound praziquantel, the effects of this compound on tapeworm mitochondria are likely multifaceted, culminating in the disruption of energy metabolism and the induction of apoptosis-like cell death. The key events in this proposed pathway include:

-

Disruption of Calcium Homeostasis: Praziquantel is known to affect voltage-gated calcium channels in the parasite's cell membranes, leading to a massive influx of Ca2+ into the cytoplasm.[4][5] This sudden increase in cytosolic calcium is then buffered by the mitochondria, which sequester the excess ions.

-

Mitochondrial Calcium Overload: The excessive uptake of calcium into the mitochondrial matrix can trigger the opening of the mitochondrial permeability transition pore (mPTP).

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, causing a collapse of the mitochondrial membrane potential.[6]

-

Induction of Oxidative Stress: The disruption of the electron transport chain, a consequence of mitochondrial damage, leads to the increased production of reactive oxygen species (ROS).[6] Studies on praziquantel have shown a decrease in the levels of antioxidants like glutathione, further exacerbating oxidative stress.[6]

-

Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential uncouples oxidative phosphorylation, leading to a significant decrease in ATP production. This deprives the parasite of the energy required for essential functions, including muscle contraction and maintenance of ionic gradients.

-

Initiation of Apoptosis-like Cell Death: The combination of mitochondrial damage, oxidative stress, and ATP depletion can trigger programmed cell death pathways in the parasite's cells, characterized by DNA fragmentation and the activation of caspases.[6]

Quantitative Data on Praziquantel's Effects on Cestode Metabolism

Direct quantitative data on the effects of this compound on tapeworm mitochondrial function is not currently available in the published literature. However, studies on praziquantel provide valuable insights into the potential quantitative impact on parasite metabolism.

| Parameter | Cestode Species | Praziquantel Concentration | Observed Effect | Citation |

| Lactate Excretion | Taenia crassiceps | 0.03 and 0.06 µg/mL | Decreased excretion of lactate, suggesting a shift in energy metabolism. | [7] |

| Glucose Uptake | Hymenolepis diminuta | 0.1 µg/mL | 50% inhibition of glucose uptake under both aerobic and anaerobic conditions. | [8] |

| Lactate Release (anaerobic, +glucose) | Hymenolepis diminuta | 0.1 µg/mL | Doubling of the amount of lactate released. | [8] |

| Lactate Release (anaerobic, -glucose) | Hymenolepis diminuta | 0.01 µg/mL | Doubling of the amount of lactate released. | [8] |

| Oxygen Consumption | Hymenolepis diminuta | 10 µg/mL | No effect observed on oxygen consumption. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the effects of this compound on tapeworm mitochondrial function.

Isolation of Tapeworm Mitochondria

This protocol is adapted from general methods for isolating mitochondria from soft tissues and would require optimization for specific tapeworm species.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge

-

Spectrophotometer for protein quantification

Procedure:

-

Collect fresh, live tapeworms and wash them thoroughly in a balanced salt solution to remove host debris.

-

Weigh the worms and place them in ice-cold isolation buffer (1:10 w/v).

-

Homogenize the tissue on ice with 10-15 strokes of a loose-fitting Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with fresh isolation buffer.

-

Repeat the centrifugation at 10,000 x g for 20 minutes.

-

Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This can be assessed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Materials:

-

Fluorescent dye (e.g., Rhodamine 123, JC-1, or TMRM)

-

Isolated tapeworm mitochondria or whole tapeworm segments

-

Fluorometric plate reader or fluorescence microscope

-

Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K2HPO4, 1 mM MgCl2)

-

Substrates (e.g., succinate, pyruvate/malate)

-

Uncoupler (e.g., FCCP) as a positive control

Procedure:

-

Incubate isolated mitochondria or small tapeworm segments with the fluorescent dye in the assay buffer at an appropriate temperature for the parasite (typically 37°C).

-

After the loading period, wash the preparation to remove excess dye.

-

Measure the baseline fluorescence using a plate reader or microscope.

-

Add this compound at various concentrations and monitor the fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

-

At the end of the experiment, add an uncoupler like FCCP to induce complete depolarization and determine the minimum fluorescence value.

Measurement of ATP Synthesis

ATP levels can be quantified using a luciferin/luciferase-based bioluminescence assay.

Materials:

-

ATP bioluminescence assay kit (e.g., from Sigma-Aldrich or Promega)

-

Luminometer

-

Tapeworm tissue homogenates

-

Perchloric acid or other deproteinizing agent

-

Neutralization buffer (e.g., K2CO3)

Procedure:

-

Incubate tapeworm segments with or without this compound for a defined period.

-

Rapidly homogenize the tissue in a deproteinizing agent like perchloric acid to stop enzymatic activity and extract ATP.[9]

-

Centrifuge the homogenate to pellet the precipitated protein.

-

Neutralize the supernatant with a suitable buffer.[9]

-

Add a small volume of the neutralized extract to the luciferase reaction mixture in a luminometer tube.

-

Measure the light output, which is directly proportional to the ATP concentration.

-

Quantify the ATP concentration by comparing the readings to a standard curve generated with known ATP concentrations.

Visualization of Proposed Pathways and Workflows

The following diagrams illustrate the inferred signaling pathways and a general experimental workflow for assessing the mitochondrial effects of this compound.

Caption: Inferred signaling pathway of this compound on tapeworm mitochondria.

Caption: General experimental workflow for assessing mitochondrial toxicity.

Conclusion

While direct experimental evidence for the effects of this compound on tapeworm mitochondrial function is sparse, the well-established similarity in the mechanism of action with praziquantel provides a strong basis for inferring its impact. The disruption of calcium homeostasis, leading to mitochondrial calcium overload, oxidative stress, and a collapse in ATP production, represents a plausible and compelling mechanism for the potent anthelmintic activity of this compound. Further research employing the experimental protocols outlined in this guide is necessary to definitively quantify these effects and to fully elucidate the molecular interactions between this compound and the tapeworm mitochondrion. Such studies will not only enhance our understanding of this important veterinary drug but also have the potential to inform the development of novel anthelmintics targeting parasite mitochondrial function.

References

- 1. protocols.io [protocols.io]

- 2. Hymenolepis diminuta: praziquantel removal of adult tapeworms is followed by apoptotic down-regulation of mucosal mastocytosis [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the influence of praziquantel nanosuspensions on the in vivo metabolism of Taenia crassiceps cysticerci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Praziquantel induced oxidative stress and apoptosis-like cell death in Raillietina echinobothrida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taenia crassiceps: energetic and respiratory metabolism from cysticerci exposed to praziquantel and albendazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of praziquantel on Hymenolepis diminuta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ous-research.no [ous-research.no]

Methodological & Application

Standard Operating Procedure for In Vivo Efficacy Studies of Epsiprantel

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Application Notes

Epsiprantel is a potent anthelmintic agent specifically developed for the treatment of cestode (tapeworm) infections in veterinary medicine.[1] It is indicated for the removal of common tapeworms in cats (Dipylidium caninum and Taenia taeniaeformis) and dogs (Dipylidium caninum and Taenia pisiformis).[2] this compound is a derivative of isoquinoline and is administered orally in tablet form.[3][4]

One of the key pharmacokinetic features of this compound is its minimal absorption from the gastrointestinal tract following oral administration.[2][4][5] This ensures that the drug remains concentrated at the site of action—the intestinal lumen where the tapeworms reside.[4][5] The molecular mechanism of action is not fully elucidated but is believed to be similar to that of praziquantel.[3][6] It is thought to disrupt calcium ion homeostasis within the parasite, leading to spastic paralysis of the worm's musculature and damage to its tegument (outer layer).[6][7] This damage makes the parasite susceptible to digestion by the host's enzymes.[3] Consequently, intact tapeworm fragments may not be visible in the stool post-treatment.[4][8]

Efficacy studies have demonstrated high clearance rates for target cestode species with a single oral dose.[9][10] The drug has a wide margin of safety and is generally well-tolerated, with no significant adverse effects noted even at doses many times the recommended therapeutic level.[5][7][8] It is important to note that this compound is not effective against roundworms (nematodes) or flukes (trematodes).[3] Furthermore, to prevent reinfection with Dipylidium caninum, an effective flea control program should be implemented, as fleas serve as the intermediate host.[4][8]

Experimental Workflow and Methodologies

The following sections detail the standard operating procedures for conducting a controlled in vivo efficacy study of this compound. The general workflow is outlined in the diagram below.

Caption: General experimental workflow for an this compound in vivo efficacy study.

Objective

To determine the in vivo efficacy of a single oral dose of this compound against adult cestode infections in a controlled experimental setting using canine or feline models.

Materials and Reagents

-

This compound tablets (e.g., Cestex®) of appropriate strength (12.5 mg, 25 mg, etc.).[4]

-

Clinically healthy, age-appropriate dogs or cats.

-

Cestode infective stages (e.g., protoscoleces of Echinococcus spp., or infected intermediate hosts for Taenia spp.).

-

Standard laboratory animal housing and diet.

-

Equipment for oral dosing (e.g., pill gun).

-

Necropsy tools.

-

Sieves and collection containers for recovering worms from intestinal contents.

-

Microscope for parasite identification.

Animal Models and Acclimation

-

Species: Use purpose-bred, helminth-free dogs (e.g., Beagles) or cats.

-

Health: All animals must be clinically healthy and undergo a thorough veterinary examination before inclusion.

-

Acclimation: House animals individually in a controlled environment for a minimum of 7-14 days to acclimate to housing and diet before the start of the study.

Experimental Infection Protocol

-

Infection: Animals are experimentally infected with a target cestode species. For example, dogs can be orally infected with 20,000 to 50,000 protoscoleces of Echinococcus granulosus[6] or cats and dogs with protoscoleces of Echinococcus multilocularis.[12]

-

Maturation Period: Allow sufficient time for the infection to establish and for the parasites to mature into adults within the host's intestine. This period can range from 20 days for E. multilocularis to 41 days for E. granulosus.[6][12]

Study Design and Group Allocation

The study should be a randomized, controlled trial. Animals are randomly allocated into at least two groups.

Caption: Logical diagram of the controlled study design.

-

Group 1 (Control): Untreated animals that receive no substance or a placebo. This group establishes the baseline worm burden.[12][13]

-

Group 2 (Treatment): Animals that receive a single oral dose of this compound at the recommended therapeutic dosage.[12][13]

Dosing and Administration

-

Dosage Calculation: Weigh each animal immediately before treatment to calculate the precise dose.

-

Administration: Administer this compound tablets orally as a single dose.[4] Fasting is not necessary or recommended.[4][5]

-

Observation: Following administration, observe animals for any signs of adverse reactions. No side effects were observed during clinical field studies.[7][8]

Efficacy Assessment Protocol (Worm Count Reduction)

The primary endpoint for efficacy is the reduction in worm count, determined by post-mortem examination.[14][15]

-

Euthanasia and Necropsy: Approximately 4 days post-treatment, humanely euthanize all animals from both control and treatment groups.[6][12]

-

Intestinal Recovery: Immediately following euthanasia, ligate and remove the entire gastrointestinal tract.

-

Worm Collection: Open the intestines longitudinally and carefully wash the contents through a series of sieves (e.g., 100 μm mesh) to recover all remaining cestodes.

-

Enumeration: Count the total number of worms recovered from each animal.

Data Analysis

Calculate the percent efficacy using the following formula based on the geometric or arithmetic mean worm counts:

% Efficacy = [ (Mean worm count in Control Group - Mean worm count in Treatment Group) / Mean worm count in Control Group ] x 100

A reduction of >90% is typically required for an anthelmintic to claim efficacy.[14]

Quantitative Data Presentation

The following tables summarize efficacy data from various in vivo studies.

Table 1: Efficacy of this compound in Dogs

| Cestode Species | Dose (mg/kg) | Number of Dogs | % Efficacy (Worm Count Reduction) | Citation(s) |

| Taenia pisiformis | 1.0 | N/A | 100% | [9] |

| Taenia spp. | 2.75 | 15 | 92.9% | [10][13] |

| Dipylidium caninum | 2.75 | 15 | 44.8% | [10][13] |

| Taenia spp. | 5.5 | 16 | 100% | [10][13] |

| Dipylidium caninum | 5.5 | 16 | 99.8% | [10][13] |

| Taenia spp. | 8.25 | 10 | 94.6% | [10][13] |

| Dipylidium caninum | 8.25 | 10 | 100% | [10][13] |

| Echinococcus granulosus (41-day-old) | 2.5 | N/A | >99% | [10] |

| Echinococcus granulosus (28-day-old) | 5.0 | N/A | 99.9% | [16] |

| Echinococcus granulosus (7-day-old) | 10.0 | N/A | 99.8% | [16] |

| Echinococcus multilocularis | 5.1 - 5.4 | 8 | 99.6% - 99.9% | [12] |

Table 2: Efficacy of this compound in Cats

| Cestode Species | Dose (mg/kg) | Number of Cats | % Efficacy (Worm Count Reduction) | Citation(s) |

| Dipylidium caninum | 2.5 | N/A | 100% | [9] |

| Taenia taeniaeformis | 5.0 | N/A | 100% | [9] |

| Echinococcus multilocularis | 2.7 | 5 | 100% | [12] |

| Echinococcus multilocularis | 5.5 | 5 | 100% | [12] |

Proposed Mechanism of Action

This compound acts directly on the tapeworm within the gastrointestinal tract.[4][5] Its mode of action is presumed to involve the disruption of calcium (Ca²⁺) homeostasis in the parasite's cells, which leads to two primary effects: rapid, sustained muscle contraction (spastic paralysis) and vacuolization and damage to the worm's tegument.[6][7] This paralysis causes the worm to detach from the intestinal wall, while the tegumental damage renders it vulnerable to the host's digestive processes.[3][7]

Caption: Proposed mechanism of action for this compound on cestodes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cestex® (this compound) [dailymed.nlm.nih.gov]

- 3. parasitipedia.net [parasitipedia.net]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. Cestex 12.5 mg (50 Tablets) | Free Shipping | EntirelyPets Rx [entirelypetspharmacy.com]

- 8. zoetisus.com [zoetisus.com]

- 9. This compound, a new tapeworm remedy. Preliminary efficacy studies in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Zoetis [www2.zoetis.ca]

- 12. Research Portal [researchportal.murdoch.edu.au]

- 13. Dose titration and confirmation tests for determination of cesticidal efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. who.int [who.int]

- 15. woah.org [woah.org]

- 16. In vitro and in vivo efficacy of this compound against Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening Assays for Epsiprantel Derivatives

References

- 1. Cestex® (this compound) [dailymed.nlm.nih.gov]

- 2. zoetisus.com [zoetisus.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. parasitipedia.net [parasitipedia.net]

- 7. researchgate.net [researchgate.net]

- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 9. Calcium Indicators | AAT Bioquest [aatbio.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Frizzled - Wikipedia [en.wikipedia.org]

- 12. Wnt signaling pathway: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Epsiprantel in Plasma and Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a potent anthelmintic agent belonging to the isoquinoline class of compounds, widely used in veterinary medicine for the treatment of cestode (tapeworm) infections in dogs and cats.[1] Pharmacokinetic studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens and ensures therapeutic efficacy. After oral administration, there is very limited absorption of this compound into the bloodstream.[2] It appears to be poorly metabolized, with no detectable metabolites in canine urine.[2] Consequently, this compound remains in the gut for a longer duration compared to other taenicides like praziquantel, enhancing its efficacy against intestinal tapeworms.[2]

Accurate quantification of this compound in biological matrices such as plasma and tissue is fundamental for these pharmacokinetic evaluations. Due to its minimal absorption, plasma concentrations of this compound can be exceedingly low, often falling below the detection limits of less sensitive analytical methods.[3] Therefore, highly sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are required for reliable quantification.

This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in plasma and tissue samples. The methodologies described herein are based on established principles of bioanalytical method validation and draw from techniques used for similar compounds, providing a robust framework for researchers in drug development and veterinary pharmacology.

Analytical Methodologies

The quantification of this compound in biological matrices necessitates a highly sensitive and selective analytical method. Given the low systemic absorption of the drug, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the recommended approach. The following sections detail a proposed HPLC-UV method adapted from pharmaceutical analysis for initial screening and a more sensitive, targeted LC-MS/MS protocol for pharmacokinetic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While LC-MS/MS is superior for bioanalytical quantification due to its sensitivity and specificity, an HPLC-UV method can be a valuable tool for the analysis of pharmaceutical formulations and potentially for in vitro studies with higher concentrations. An adapted HPLC method for the determination of this compound is presented below.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound in animal plasma using liquid-liquid extraction followed by LC-MS/MS analysis.

1. Materials and Reagents

-

This compound reference standard

-

Praziquantel (as an internal standard - IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Blank animal plasma (e.g., dog, cat)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a polypropylene tube, add 20 µL of internal standard working solution (Praziquantel in 50% methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| HPLC System | UPLC/HPLC system capable of binary gradient |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: To be determined experimentallyPraziquantel (IS): To be determined experimentally |

| Collision Energy | To be optimized for each transition |

Protocol 2: Quantification of this compound in Tissue by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from tissue homogenates.

1. Materials and Reagents

-

All materials from Protocol 1

-

Homogenizer

-

Phosphate buffered saline (PBS), pH 7.4

2. Tissue Homogenization

-

Accurately weigh approximately 100 mg of tissue.

-

Add 3 volumes of cold PBS (300 µL).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

3. Sample Preparation: Protein Precipitation (PPT)

-

To a 100 µL aliquot of tissue homogenate, add 20 µL of internal standard working solution.

-

Vortex for 10 seconds.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex and transfer to an autosampler vial.

4. Chromatographic and Mass Spectrometric Conditions

-

The same LC-MS/MS conditions as in Protocol 1 can be used.

Data Presentation

The following tables present example data that would be expected from a validated bioanalytical method for this compound.

Table 1: Example Calibration Curve Parameters for this compound in Plasma

| Analyte | Matrix | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| This compound | Dog Plasma | 0.1 - 100 | Linear, 1/x² weighting | > 0.995 |

Table 2: Example Accuracy and Precision Data for this compound in Plasma

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 0.1 | 0.098 | 98.0 | < 15 | < 15 |

| Low | 0.3 | 0.29 | 96.7 | < 10 | < 10 |

| Medium | 10 | 10.2 | 102.0 | < 8 | < 9 |

| High | 80 | 78.9 | 98.6 | < 7 | < 8 |

Table 3: Example Recovery and Matrix Effect Data for this compound

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 88.5 | 95.2 |

| High | 80 | 91.2 | 98.1 |

Table 4: Example Stability Data for this compound in Dog Plasma (at 1 and 50 ng/mL)

| Stability Condition | Duration | Stability (% of initial concentration) |

| Bench-top (Room Temp) | 4 hours | 98.5 |

| Freeze-thaw | 3 cycles | 97.2 |

| Long-term (-80°C) | 30 days | 99.1 |

Visualizations

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the quantitative analysis of this compound in plasma and tissue samples. The use of a sensitive and specific LC-MS/MS method is essential for accurately characterizing the pharmacokinetics of this poorly absorbed anthelmintic. Adherence to rigorous validation guidelines ensures the reliability and reproducibility of the data generated, which is critical for regulatory submissions and for advancing our understanding of the clinical pharmacology of this compound in target animal species. The provided workflows and example data serve as a practical guide for researchers and scientists in the field of veterinary drug development.

References

Protocol for Assessing Epsiprantel Efficacy Against Larval Stage Cestodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsiprantel is a broad-spectrum anthelmintic agent effective against various adult cestodes in veterinary medicine.[1] Its efficacy against larval stages, which can cause significant pathology in intermediate hosts, is an area of active research. This document provides detailed application notes and protocols for assessing the efficacy of this compound against larval stage cestodes, including in vitro and in vivo methodologies. The mechanism of action for this compound is believed to be similar to that of praziquantel, involving the disruption of calcium ion homeostasis, which leads to muscular paralysis and tegumental damage of the parasite.[2][3][4]

Data Presentation

In Vitro Efficacy of this compound against Echinococcus granulosus Protoscoleces

| Concentration (µg/mL) | Exposure Time | Efficacy Metric | Result | Reference |

| 10 | 15 days (single dose) | % Mortality | 70% | [2] |

| 10 | 15 days (repeated doses) | % Mortality | 95% | [2] |

| 10 | Not Specified | Observation | Tegumental damage and death | [2] |

In Vivo Efficacy of this compound against Adult Cestodes (for reference)

| Host | Cestode Species | Dosage (mg/kg) | Efficacy | Reference |

| Dog | Taenia sp. | 5.5 | 100% | [5] |

| Dog | Dipylidium caninum | 5.5 | 99.8% | [5] |

| Dog | Echinococcus multilocularis | 5.1 - 5.4 | 99.6% - 99.9% reduction | [6] |

| Cat | Echinococcus multilocularis | 2.7 - 5.5 | 100% | [6] |

Experimental Protocols

In Vitro Susceptibility of Echinococcus granulosus Protoscoleces

This protocol is adapted from established methods for testing the viability of Echinococcus protoscoleces.

Objective: To determine the direct effect of this compound on the viability of Echinococcus granulosus protoscoleces.

Materials:

-

Echinococcus granulosus protoscoleces (aseptically collected from hydatid cysts)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

24-well culture plates

-

Inverted microscope

-

Trypan blue solution (0.4%)

-

Centrifuge

-

Sterile pipettes and tubes

Procedure:

-

Protoscolex Preparation:

-

Aseptically aspirate hydatid fluid containing protoscoleces from infected organs.

-

Wash the protoscoleces three times with sterile phosphate-buffered saline (PBS) by centrifugation at 500 x g for 5 minutes.

-

Resuspend the protoscoleces in culture medium.

-